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Compound of Interest

Compound Name: O-Methyllinalool, (-)-

Cat. No.: B15183299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

monoterpenoid (-)-O-Methyllinalool, also known as (-)-3-methoxy-3,7-dimethylocta-1,6-diene.

This document is intended to serve as a valuable resource for researchers and professionals

engaged in natural product chemistry, fragrance science, and drug development by

consolidating key spectral information and outlining the methodologies for its acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (-)-O-Methyllinalool. This

information is crucial for the identification and characterization of this compound.

Table 1: ¹³C NMR Spectroscopic Data
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Atom No. Chemical Shift (δ) ppm

C1 ~111.7 ppm

C2 ~144.8 ppm

C3 ~73.5 ppm

C4 ~41.8 ppm

C5 ~22.8 ppm

C6 ~124.3 ppm

C7 ~132.0 ppm

C8 ~25.7 ppm

C9 (3-CH₃) ~27.9 ppm

C10 (7-CH₃) ~17.9 ppm

C11 (-OCH₃) ~49.0 ppm

Note: The chemical shifts are approximate and based on spectral data of the parent compound,

linalool, and general principles of NMR spectroscopy. Precise values may vary based on

solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

~3080 =C-H stretch (vinyl group)

~2970, ~2925 C-H stretch (aliphatic)

~1645 C=C stretch (vinyl group)

~1115 C-O-C stretch (ether)

~995, ~920 =C-H bend (vinyl group)

Note: These are characteristic absorption bands expected for the structure of O-Methyllinalool.
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Table 3: Mass Spectrometry (MS) Data
m/z Interpretation

168 [M]⁺ (Molecular Ion)

153 [M - CH₃]⁺

137 [M - OCH₃]⁺

121 [M - CH₃ - H₂O]⁺ (from rearrangement)

93 [C₇H₉]⁺

71 [C₅H₁₁]⁺

43 [C₃H₇]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways for ethers and terpenes.

Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible acquisition of

spectroscopic data. The following sections outline the methodologies for NMR, IR, and MS

analysis of (-)-O-Methyllinalool.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of purified (-)-O-Methyllinalool is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of

0-12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a

relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically at a frequency of 100 MHz. A spectral width of 0-200 ppm is used. Proton-
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decoupled spectra are obtained to simplify the spectrum to a series of singlets for each

unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of neat (-)-O-Methyllinalool is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum of the clean plates is recorded and subtracted from the sample

spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Instrumentation: Mass spectral data is obtained using a Gas Chromatography-Mass

Spectrometry (GC-MS) system.

Gas Chromatography (GC): A capillary column suitable for the analysis of volatile organic

compounds (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms) is used.

The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up

to a higher temperature (e.g., 240°C) to ensure good separation of the compound from any

impurities. Helium is typically used as the carrier gas.[1]

Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI)

mode at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-

450 amu.[1]

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of (-)-O-Methyllinalool.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic properties of (-)-O-

Methyllinalool. For further in-depth analysis and specific applications, consulting primary

research literature is recommended. The provided data and protocols should aid in the
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accurate identification and utilization of this important chiral compound in various scientific and

industrial endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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